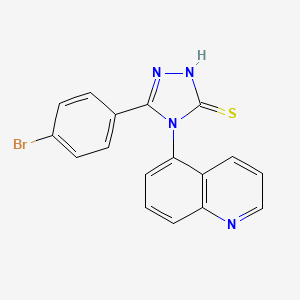
3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis(1-ethylpyrrolidine-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) is a complex organic compound featuring a bipiperidine core linked to two ethylpyrrolidine-2,5-dione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of condensation reactions involving piperidine derivatives.
Attachment of Ethylpyrrolidine-2,5-dione Moieties: The ethylpyrrolidine-2,5-dione groups are introduced via nucleophilic substitution reactions, where the bipiperidine core acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development.
Material Science: Applications in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-methylpyrrolidine-2,5-dione)
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-propylpyrrolidine-2,5-dione)
Uniqueness
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H34N4O4 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-ethyl-3-[4-[1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H34N4O4/c1-3-25-19(27)13-17(21(25)29)23-9-5-15(6-10-23)16-7-11-24(12-8-16)18-14-20(28)26(4-2)22(18)30/h15-18H,3-14H2,1-2H3 |
Clé InChI |
RFJNZQHCMZZTHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C3CCN(CC3)C4CC(=O)N(C4=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
![1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943286.png)
![ethyl 6-amino-5-cyano-11-methyl-13-(4-methylphenyl)-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943296.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)

![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14943334.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)

![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)
![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
